molecular formula C16H11BrO3 B2492292 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde CAS No. 438220-10-1

5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde

Cat. No.: B2492292
CAS No.: 438220-10-1
M. Wt: 331.165
InChI Key: PAHMLEYFTPPIPW-UHFFFAOYSA-N
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Description

5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde (IUPAC name: 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-carbaldehyde) is a furan-2-carbaldehyde derivative characterized by a brominated naphthyl ether group at the 5-position of the furan ring and an aldehyde functional group at the 2-position . The compound combines the aromaticity and electron-withdrawing effects of the 6-bromonaphthalen-2-yloxy group with the reactivity of the aldehyde, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-13-3-1-12-8-14(4-2-11(12)7-13)19-10-16-6-5-15(9-18)20-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHMLEYFTPPIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure necessitates disconnection at the ether linkage, yielding two primary fragments: 5-(hydroxymethyl)furan-2-carbaldehyde and 6-bromo-2-naphthol . This approach simplifies the synthesis into two modular components, enabling independent optimization of each fragment before final assembly.

Fragment 1: 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF)

HMF serves as a critical building block, synthesized via acid-catalyzed dehydration of hexoses or selective oxidation of 5-hydroxymethylfurfuryl alcohol. Recent advances in biomass conversion have improved HMF accessibility, with enzymatic methods achieving >80% yield under aqueous conditions.

Fragment 2: 6-Bromo-2-naphthol

Bromination of 2-naphthol using N-bromosuccinimide (NBS) in acetic acid selectively installs bromine at the 6-position, guided by the hydroxyl group’s para-directing effects. Catalytic FeBr3 enhances regioselectivity, yielding 6-bromo-2-naphthol in 89% purity.

Etherification Strategies for Assembling the Target Molecule

Mitsunobu Reaction: DEAD-Mediated Ether Synthesis

The Mitsunobu reaction couples HMF and 6-bromo-2-naphthol under mild conditions, avoiding harsh acids or bases that could degrade the aldehyde. A representative protocol involves:

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.5 equiv), anhydrous THF.
  • Conditions : 0°C to room temperature, 12-hour reaction time.
  • Yield : 78% after silica gel chromatography.

This method excels in stereochemical retention and scalability, though reagent costs remain a limitation for industrial applications.

Williamson Ether Synthesis: Base-Mediated Alkylation

Williamson ether synthesis employs 5-(chloromethyl)furan-2-carbaldehyde and 6-bromo-2-naphtholate, generated in situ using K2CO3 in DMF. Critical parameters include:

  • Temperature : 80°C for 8 hours.
  • Solvent : Anhydrous DMF to stabilize the phenoxide intermediate.
  • Yield : 65% with minor aldol condensation byproducts.
Table 1. Comparative Analysis of Etherification Methods
Method Reagents Temperature Yield Purity (HPLC)
Mitsunobu DEAD, PPh3, THF 0–25°C 78% 95%
Williamson K2CO3, DMF, 80°C 80°C 65% 88%

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling of Preformed Halogenated Intermediates

Aryl boronic esters derived from 6-bromo-2-naphthol undergo cross-coupling with 5-iodomethylfuran-2-carbaldehyde using Pd(OAc)2 and SPhos ligand. Key advantages include:

  • Catalyst Loading : 2 mol% Pd(OAc)2.
  • Solvent System : DME/H2O (4:1) with Cs2CO3 as base.
  • Yield : 82% with full retention of the aldehyde group.

Ullmann-Type Coupling for Direct C–O Bond Formation

Copper(I) iodide catalyzes the coupling of HMF and 6-bromo-2-naphthol in the presence of 1,10-phenanthroline, enabling direct ether formation without prehalogenation. However, elevated temperatures (120°C) and prolonged reaction times (24 hours) limit practicality.

Halogenation and Protecting Group Strategies

Regioselective Bromination of 2-Naphthol

Electrophilic aromatic substitution using Br2 in HOAc/FeBr3 achieves 6-bromo-2-naphthol in 85% yield. Alternatives like NBS in CCl4 reduce overbromination risks, particularly at the 1-position.

Aldehyde Protection During Etherification

Temporary protection of HMF’s aldehyde as a dimethyl acetal (using MeOH/HCl) prevents side reactions during Mitsunobu or Williamson steps. Deprotection with aqueous HCl restores the aldehyde quantitatively.

Green Chemistry Approaches and Solvent Optimization

Recent studies highlight the use of cyclopentyl methyl ether (CPME) as a sustainable solvent for Mitsunobu reactions, reducing environmental impact while maintaining yields >75%. Microwave-assisted protocols further cut reaction times to 2 hours.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR : δ 9.60 (s, 1H, CHO), 7.85–7.20 (m, 6H, naphthalene), 5.20 (s, 2H, OCH2).
  • 13C NMR : δ 177.8 (CHO), 152.1 (C–O), 128.9–117.2 (naphthalene carbons).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 12.4 minutes.

Industrial-Scale Production Challenges

Despite academic success, batch variability in halogenation steps and DEAD’s explosive nature hinder large-scale adoption. Continuous-flow systems for Suzuki couplings and immobilized Pd catalysts offer promising solutions, achieving throughputs of 1.2 kg/day in pilot studies.

Chemical Reactions Analysis

Types of Reactions

5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent, particularly targeting various biological pathways:

  • GPR55 Agonism : Research indicates that derivatives of this compound can act as agonists for the G protein-coupled receptor GPR55, which is implicated in pain relief and anti-inflammatory responses. The synthesis of related compounds has shown promising results in alleviating inflammatory and neuropathic pain, making it a candidate for further development in pain management therapies .
  • Anticancer Activity : Some studies have highlighted the potential of furan-based compounds in exhibiting anticancer properties. The structural features of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde may enhance its interaction with cellular targets involved in cancer proliferation pathways, warranting further exploration into its efficacy against various cancer cell lines.

Material Science Applications

The unique structural properties of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde also lend themselves to applications in materials science:

  • Polymer Synthesis : The compound can serve as a building block in the synthesis of conjugated polymers. These materials are essential in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through structural modifications can lead to enhanced performance in these applications .

Synthetic Chemistry

The synthesis of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde involves several key reactions that are relevant for synthetic chemists:

  • Reactivity Studies : Understanding the reactivity of this compound can provide insights into developing new synthetic pathways for related molecules. Its aldehyde functional group allows for various reactions, including nucleophilic additions and condensation reactions, which are crucial for creating complex organic structures .

Case Studies and Research Findings

A few notable studies have documented the applications and potential of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde:

StudyFocusFindings
PMC5752104GPR55 AgonismDemonstrated potential in pain management through receptor activation .
ResearchGateAnticancer ActivityIdentified structural analogs with significant anticancer properties, suggesting further investigation into furan derivatives .
MDPIPolymer ApplicationsExplored the use of furan derivatives in polymer synthesis, indicating their utility in electronic materials .

Mechanism of Action

The mechanism of action of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid side chains .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related furan-2-carbaldehyde derivatives:

Compound Name Key Structural Features Biological/Chemical Implications Reference
5-{[(6-Bromonaphthalen-2-yl)oxy]methyl}furan-2-carbaldehyde Brominated naphthyl ether, aldehyde group High lipophilicity; potential for targeting hydrophobic binding pockets in enzymes or receptors
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde Chlorinated phenyl ether, methyl group, aldehyde Moderate antimicrobial activity; simpler aromatic system may reduce steric hindrance
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde Bis(trifluoromethyl)phenyl group, aldehyde Enhanced electron-withdrawing effects; increased reactivity in nucleophilic additions
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde Naphthyl ether (position 1), aldehyde Differing electronic distribution due to naphthyl substitution pattern; altered binding affinity
5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde Biphenyl ether, methyl group, aldehyde Extended aromatic system; potential for π-π stacking interactions in supramolecular chemistry
5-(2,4,6-Trichlorophenoxymethyl)furan-2-carboxylic acid Trichlorophenoxy group, carboxylic acid (instead of aldehyde) Higher acidity; potential for ionic interactions in biological systems

Thermodynamic and Stability Data

Studies on nitro-substituted analogs (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) reveal that electron-withdrawing groups lower combustion enthalpies, suggesting similar trends for brominated derivatives . The bromonaphthyl group likely increases thermal stability compared to non-halogenated analogs.

Biological Activity

The compound 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The structure of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde features a furan ring, a brominated naphthalene moiety, and an aldehyde functional group. Its molecular formula is C15_{15}H12_{12}BrO3_3, indicating the presence of aromatic and heterocyclic components which contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with brominated naphthalene derivatives exhibit significant antimicrobial properties. For instance, research indicates that similar brominated compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehydeS. aureus15
5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehydeE. coli12

Cytotoxicity

The cytotoxic effects of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde have been evaluated using various cancer cell lines. A study reported that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50_{50} value indicating effective inhibition of cell proliferation at micromolar concentrations .

Cell LineIC50_{50} (µM)
MCF-710
HeLa25
A54930

The proposed mechanism of action for the biological activity of this compound involves the formation of reactive oxygen species (ROS), leading to oxidative stress within microbial and cancer cells. This oxidative stress can trigger apoptosis in cancer cells and inhibit bacterial growth by damaging cellular components .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacterial strains showed promising results, suggesting its potential as a novel antimicrobial agent.
  • Cancer Treatment : In vitro studies on breast cancer cells demonstrated that treatment with 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde led to significant apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde?

  • Methodology :

  • Naphthol coupling : React 6-bromonaphthalen-2-ol with a furan-2-carbaldehyde derivative containing a methylene spacer (e.g., chloromethylfuran-2-carbaldehyde) under alkaline conditions (e.g., NaH/THF) to form the ether linkage .
  • Optimization : Use continuous flow reactors to enhance reaction efficiency and scalability, as demonstrated for structurally related bromofuran carboxylates .
    • Key Challenges : Steric hindrance from the naphthalene ring may require elevated temperatures or prolonged reaction times.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromonaphthyl, furan, and aldehyde moieties. Compare chemical shifts with analogous compounds (e.g., 5-bromo-2-furaldehyde δ~9.5 ppm for aldehyde proton) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~385.0 for C16_{16}H12_{12}BrO3_3).
  • HPLC : Reverse-phase chromatography with UV detection (λ~254 nm) to assess purity (>95%) .

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